Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate
Description
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (CAS: 1395964-06-3) is a methyl ester derivative of the carboxylic acid precursor, 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid (Tafamidis). Its molecular formula is C15H9Cl2NO3, with a molecular weight of 322.14 g/mol . It is recognized as Tafamidis Impurity 12, a byproduct or intermediate in the synthesis of Tafamidis, a transthyretin stabilizer used to treat amyloidosis . The compound features a benzoxazole core substituted with a 3,5-dichlorophenyl group at position 2 and a methyl ester at position 4.
Properties
CAS No. |
1395964-06-3 |
|---|---|
Molecular Formula |
C15H9Cl2NO3 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C15H9Cl2NO3/c1-20-15(19)8-2-3-12-13(6-8)21-14(18-12)9-4-10(16)7-11(17)5-9/h2-7H,1H3 |
InChI Key |
YPGWHAOERBGEND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization Method Using 4-Amino-3-Hydroxybenzoate and 3,5-Dichlorobenzaldehyde
This method is described in Chinese patent CN114369071A and represents a simple, efficient, and industrially scalable approach.
| Parameter | Details |
|---|---|
| Starting materials | Methyl 4-amino-3-hydroxybenzoate (0.2 mmol), 3,5-dichlorobenzaldehyde (0.24 mmol) |
| Oxidant | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol) |
| Solvent | Ethyl acetate (2.0 mL) |
| Atmosphere | Nitrogen |
| Temperature | 28 °C |
| Reaction time | 12 hours |
| Work-up | Wash with saturated sodium chloride, extract with ethyl acetate, concentrate under reduced pressure, dry, and purify by column chromatography |
| Yield | 89% |
- The reaction proceeds via oxidative cyclization, where the amino and hydroxy groups on the benzoate react with the aldehyde under DDQ oxidation to form the benzo[d]oxazole ring.
- This method avoids the use of acylating reagents, reducing safety hazards and environmental impact.
- The process is straightforward, uses inexpensive and readily available starting materials, and yields a product easy to isolate and purify.
Acylation Method Using 3,5-Dichlorobenzoyl Chloride and 4-Amino-3-Hydroxybenzoic Acid
Outlined in patent WO2021001858A1, this method involves an acylation step followed by cyclization without the use of bases to avoid impurities.
- 3,5-Dichlorobenzoyl chloride reacts with 4-amino-3-hydroxybenzoic acid in the absence of a base to form 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid intermediate.
- Subsequent cyclization yields the benzo[d]oxazole carboxylic acid.
- Avoiding bases prevents formation of tetrachloroamide impurities, enhancing purity.
- Solvents such as tetrahydrofuran, toluene, or water mixtures are used.
This method is valuable for obtaining high-purity intermediates for further pharmaceutical processing.
One-Pot Base Hydrolysis and Acidification Approach
Described in European patent EP3953339B1, this method integrates hydrolysis and acidification steps to streamline synthesis.
| Step | Description |
|---|---|
| a1) | Treat methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate with sodium or potassium hydroxide in tetrahydrofuran/water at 50-60 °C to form a salt intermediate. |
| a2) | Acidify the reaction mixture with hydrochloric acid to obtain the free acid form. |
| a3) | Add water to the mixture to facilitate phase separation and impurity removal. |
| b) | Convert the free acid to related derivatives if needed, such as 1-deoxy-1-methylamino-D-glucitol salts. |
- The process avoids isolating intermediates, reducing steps and solvent use.
- It is suitable for scale-up and industrial production.
- High yields and purity are achievable due to controlled reaction conditions.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidative Cyclization (CN114369071A) | Methyl 4-amino-3-hydroxybenzoate, 3,5-dichlorobenzaldehyde | DDQ, ethyl acetate, nitrogen, 28 °C, 12 h | 89 | Simple, environmentally friendly, high yield | Longer reaction time |
| Acylation without Base (WO2021001858A1) | 4-Amino-3-hydroxybenzoic acid, 3,5-dichlorobenzoyl chloride | No base, solvents like THF, toluene, water | Not specified | High purity, avoids tetrachloroamide impurity | Requires careful control of conditions |
| One-Pot Hydrolysis/Acidification (EP3953339B1) | This compound | NaOH or KOH, THF/water, HCl, 50-60 °C | 92.4 | Streamlined process, scalable, high purity | Requires handling of strong acids and bases |
Research Findings and Practical Considerations
- The oxidative cyclization method is favored for its simplicity and safety profile, making it suitable for laboratory and pilot-scale synthesis.
- The acylation method without base is critical in pharmaceutical contexts where impurity profiles must be tightly controlled.
- The one-pot hydrolysis and acidification method offers industrial advantages by reducing isolation steps and solvent use.
- Purification typically involves extraction with ethyl acetate and chromatographic separation to achieve high purity.
- Reaction atmosphere control (nitrogen) and temperature regulation are important to optimize yields and minimize side reactions.
Chemical Reactions Analysis
Hydrolysis to 6-Carboxy-2-(3,5-dichlorophenyl)benzoxazole
The methyl ester undergoes base-catalyzed hydrolysis to yield the free carboxylic acid, a precursor for pharmaceutically active salts. Reaction conditions vary slightly across methods, but lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol (MeOH)/water system is most common .
This reaction is pivotal for generating 6-carboxy-2-(3,5-dichlorophenyl)benzoxazole (tafamidis free acid), which exhibits limited solubility and requires salt formation for therapeutic use .
Salt Formation with N-Methyl-D-glucamine (Meglumine)
The free acid reacts with meglumine to form pharmaceutically acceptable salts. Solvent systems and crystallization conditions dictate polymorphic outcomes .
Key Salt Formation Protocols
-
Reactants : Tafamidis free acid (2.5 g, 8.1 mmol), meglumine (1.58 g, 8.1 mmol).
-
Solvent System : 2-Propanol (49 mL) and water (8.8 mL).
-
Process : Slurry warmed to 70°C, filtered, cooled to 10°C, and washed with 2-propanol.
Synthetic Precursor Reactions
The methyl ester is synthesized via cyclization of intermediates. For example:
-
Starting Material : 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid.
-
Cyclization : Achieved using methanesulfonic acid in toluene at reflux (107°C), yielding the benzoxazole core .
Key Step :
-
Solvent exchange (THF/water to toluene) ensures efficient cyclization.
-
Final purification via 2-propanol recrystallization provides the methyl ester in 82–89% yield .
Reaction Optimization Insights
-
Catalyst-Free Options : Some processes omit catalysts, relying on solvent effects (e.g., anisole or chlorobenzene) .
-
Temperature Range : Reactions proceed efficiently between 0°C and 70°C, with higher temperatures accelerating cyclization .
-
Polymorph Control : Solvent choice (e.g., MIBK vs. IPA/water) directly impacts crystalline form, critical for drug bioavailability .
Analytical Characterization
-
PXRD : Used to confirm crystallinity of intermediates (e.g., FIG. 1 in for 1-(3,5-dichlorophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane).
-
NMR/ESI-MS : Validates structural integrity of hydrolysis products (e.g., δ 13.24 ppm for carboxylic proton; m/z 306.01 [M-H]⁻) .
This compound’s reactivity profile underscores its role in scalable API synthesis, with hydrolysis and salt formation being industrially validated steps. Patent data highlights rigorous process optimization to enhance yield, purity, and polymorphic stability .
Scientific Research Applications
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets. The compound’s benzo[d]oxazole ring system allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Analogs
Thiazolo-Pyrimidine Derivatives ()
Compounds such as (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines (e.g., 11a , 11b ) share structural similarities in their heterocyclic cores and substituent patterns. Key differences include:
- Core Structure : Thiazolo-pyrimidine vs. benzoxazole.
- Substituents: Chlorine atoms in the methyl ester vs. methyl/cyano groups in the thiazolo-pyrimidines.
- Physical Properties: The methyl ester has a molecular weight of 322.14 g/mol, while thiazolo-pyrimidines (e.g., 11a: C20H10N4O3S) weigh 386–403 g/mol .
Piperazine Derivatives ()
Compounds like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) feature piperazine cores with halogenated aryl groups. Differences include:
Benzoxazole-Based Derivatives
2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine ()
- Substituents : Trifluoromethyl group vs. dichlorophenyl in the methyl ester.
- Applications : While the methyl ester is a pharmaceutical impurity, trifluoromethyl-substituted benzoxazoles are often explored for antimicrobial or anticancer activity .
Sodium 5-Chlorobenzo[d]oxazole-2-carboxylate ()
Tafamidis and Its Meglumine Salt ()**
- Tafamidis (Free Acid) : The parent carboxylic acid (CAS: 594839-88-0) has improved bioavailability compared to its methyl ester, making it therapeutically active .
- Tafamidis Meglumine Salt (CAS: 951395-08-7): A water-soluble salt formed with meglumine (C7H17NO5), enhancing solubility for drug formulations. Molecular weight: 503.33 g/mol (vs. 322.14 for the methyl ester) .
Analytical and Spectroscopic Comparisons
- IR Spectroscopy : The methyl ester’s carbonyl (C=O) stretch (~1700 cm⁻¹) differs from the thiazolo-pyrimidines’ NH stretches (~3400 cm⁻¹) and CN groups (~2220 cm⁻¹) .
- NMR : The methyl ester’s ¹H-NMR would show signals for the methyl ester (~3.9 ppm) and dichlorophenyl protons, contrasting with piperazine derivatives’ aromatic and ether-linked protons .
Biological Activity
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate, also known as Tafamidis impurity, is a compound of significant interest in pharmaceutical research due to its biological activities, particularly in the context of amyloidosis and neuroprotection. This article explores its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H9Cl2NO3
- Molecular Weight : 322.14 g/mol
- CAS Number : 1395964-06-3
- Synonyms : Tafamidis impurity, 6-carboxy-2-(3,5-dichlorophenyl)benzoxazole
Research indicates that this compound acts primarily as an inhibitor of transthyretin (TTR) misfolding , which is crucial for the pathogenesis of transthyretin amyloidosis. This condition is characterized by the accumulation of misfolded TTR proteins that can lead to nerve damage and other systemic complications. The compound's ability to stabilize TTR and prevent its aggregation has been highlighted in various studies .
Key Findings from Research Studies
-
Neuroprotective Effects :
- In vitro studies demonstrated that the compound significantly increased the viability of PC12 cells exposed to β-amyloid (Aβ) toxicity. It reduced apoptosis and modulated key signaling pathways involving Akt and glycogen synthase kinase (GSK-3β) .
- The protective effects were observed at concentrations as low as 1.25 μg/mL, indicating a potent neuroprotective profile .
- Inhibition of Apoptosis :
- In Vivo Efficacy :
Synthesis and Purification
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. A common method includes:
- Dissolving the benzoxazole derivative in a solvent mixture (e.g., THF/MeOH/H2O).
- Treating with lithium hydroxide to facilitate carboxylation.
- Purifying the resulting product via column chromatography to achieve high purity suitable for biological testing .
Applications in Medicine
This compound has potential applications in treating conditions related to amyloidosis:
- Transthyretin Amyloidosis : Its role as a TTR stabilizer positions it as a candidate for therapies aimed at halting disease progression.
- Neurodegenerative Diseases : Given its neuroprotective properties, it may also be explored for broader applications in neurodegenerative disorders beyond amyloidosis.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H9Cl2NO3 |
| Molecular Weight | 322.14 g/mol |
| CAS Number | 1395964-06-3 |
| Neuroprotective Concentration | Effective at 1.25 μg/mL |
| Mechanism | TTR misfolding inhibition |
| Safety Profile | Lower toxicity than donepezil |
Q & A
Q. What are the common synthetic routes for preparing methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate?
The compound is synthesized via esterification of its carboxylic acid precursor, 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid. A typical method involves coupling the acid with methanol using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and catalytic DMAP in anhydrous dichloromethane at 0–20°C . Alternatively, it may be derived from key intermediates such as 3,5-dichlorobenzoyl chloride and methyl 4-amino-3-hydroxybenzoate, followed by cyclization and esterification steps .
Q. How is this compound characterized structurally, and what analytical techniques are employed?
Structural characterization relies on nuclear magnetic resonance (NMR) for elucidating proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation (exact mass: 322.14 g/mol), and infrared (IR) spectroscopy to identify functional groups like ester carbonyls . High-resolution MS (HRMS) is critical for distinguishing isotopic patterns due to chlorine atoms . X-ray crystallography, as applied to related benzoxazole derivatives, can resolve crystal packing and intramolecular interactions .
Q. What is the significance of this compound as a pharmaceutical impurity?
this compound is identified as Tafamidis Impurity 12 , a byproduct in the synthesis of the transthyretin stabilizer Tafamidis. Controlling its levels during drug manufacturing is critical to meet regulatory purity standards. Analytical methods like HPLC-MS are used to quantify residual impurities, ensuring compliance with pharmacopeial limits .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace levels of this compound, and how are they addressed?
Challenges include resolving co-eluting impurities and detecting low-abundance species. Ultra-performance liquid chromatography (UPLC) coupled with tandem MS improves sensitivity and separation efficiency. Isotope dilution assays using deuterated internal standards enhance accuracy, while collision-induced dissociation (CID) in MS/MS confirms structural identity . For crystalline samples, differential scanning calorimetry (DSC) monitors thermal stability, which correlates with impurity profiles .
Q. What mechanistic insights explain its formation during Tafamidis synthesis?
The compound forms via incomplete ester hydrolysis or side reactions during cyclization. For example, competing nucleophilic attack at the benzoxazole carbonyl (instead of the intended site) may lead to esterification byproducts. Reaction optimization—such as controlling temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of coupling agents—minimizes these side pathways . Computational modeling of transition states could further elucidate reaction selectivity.
Q. How do structural modifications to the benzo[d]oxazole core influence its biological activity or metabolic stability?
Substituents at the 3,5-dichlorophenyl moiety and ester group modulate lipophilicity and metabolic clearance. For instance:
- Chlorine atoms enhance halogen bonding with target proteins but may increase hepatic CYP450-mediated dechlorination.
- Methyl ester vs. free carboxylic acid: The ester improves membrane permeability but requires hydrolysis for activation in prodrug designs. Comparative studies with analogs (e.g., ethyl esters or fluorinated phenyl groups) reveal structure-activity relationships (SAR) critical for optimizing pharmacokinetics .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 70–85%) may stem from differences in purification methods (column chromatography vs. recrystallization) or residual catalyst (DMAP) interference in NMR analysis .
- Impurity Thresholds : Regulatory guidelines (e.g., ICH Q3A) specify a 0.10% threshold for unidentified impurities, but some studies report higher permissible limits for structurally characterized byproducts like Tafamidis Impurity 12. This highlights the need for case-by-case risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
